molecular formula C15H18N2O2 B2996118 2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1023544-23-1

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2996118
CAS No.: 1023544-23-1
M. Wt: 258.321
InChI Key: KMRWXIGTXBHPOE-UHFFFAOYSA-N
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Description

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes an indole core, an oxazole ring, and multiple methyl groups

Scientific Research Applications

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the oxazole ring and the methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-5,7-dihydroindol-4-one
  • 2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-ol

Uniqueness

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. For example, the presence of the oxazole ring and multiple methyl groups can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9-5-11-12(7-15(3,4)8-13(11)18)17(9)14-6-10(2)19-16-14/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRWXIGTXBHPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=NOC(=C3)C)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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